![molecular formula C15H13N5 B11763705 1-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine CAS No. 886495-99-4](/img/structure/B11763705.png)
1-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine is a complex organic compound with the molecular formula C14H11N5. It is primarily used in scientific research and is known for its unique chemical structure, which includes two benzimidazole rings connected by a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine typically involves the reaction of 1-methylbenzimidazole with appropriate reagents to form the desired product. One common method includes the use of a condensation reaction between 1-methylbenzimidazole and a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
1-Methyl-1H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methyl-1H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-benzimidazol-5-ylboronic acid: This compound shares a similar benzimidazole structure but includes a boronic acid group.
2’-Methyl-1H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine: A closely related compound with a methyl group at a different position
Uniqueness
1-Methyl-1H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
| 886495-99-4 | |
Molecular Formula |
C15H13N5 |
Molecular Weight |
263.30 g/mol |
IUPAC Name |
2-(3H-benzimidazol-5-yl)-1-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C15H13N5/c1-20-14-5-3-10(16)7-13(14)19-15(20)9-2-4-11-12(6-9)18-8-17-11/h2-8H,16H2,1H3,(H,17,18) |
InChI Key |
DCQYXMQXZWDIMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1C3=CC4=C(C=C3)N=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


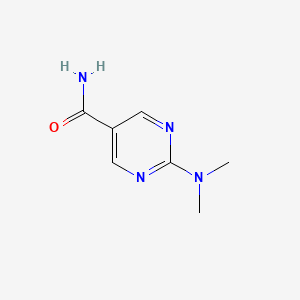
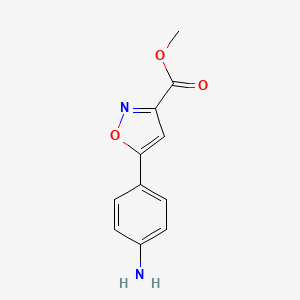
![2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11763638.png)
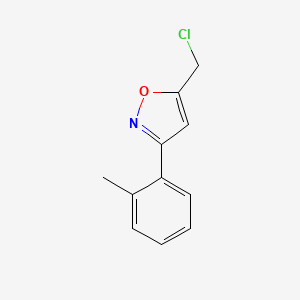
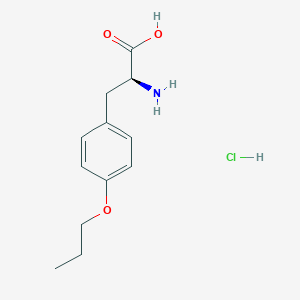
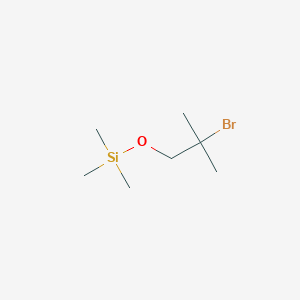
![3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11763676.png)
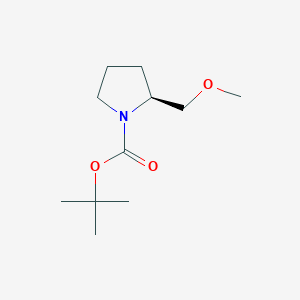

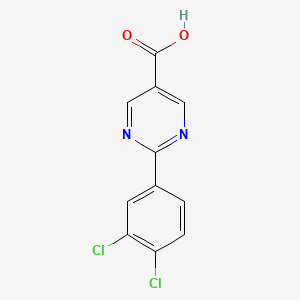
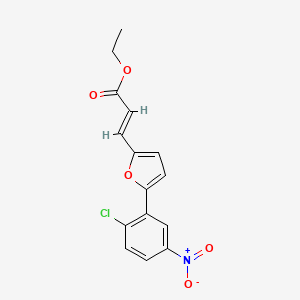
![4-[(1R,3S,5R,7S)-3-Chloroadamantan-1-YL]-1,3-thiazol-2-amine](/img/structure/B11763712.png)

![[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B11763722.png)
